Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)

tert-butyl N-[(4-aminophenyl)methyl]carbamate structure
94838-55-8 structure
상품 이름:tert-butyl N-[(4-aminophenyl)methyl]carbamate
CAS 번호:94838-55-8
MF:C12H18N2O2
메가와트:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499

tert-butyl N-[(4-aminophenyl)methyl]carbamate 화학적 및 물리적 성질

이름 및 식별자

    • 4-(N-Boc-Aminomethyl)aniline
    • 4-(BOC-AMINOMETHYL)ANILINE
    • 4-[(N-Boc)aminomethyl]aniline
    • 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
    • 5-AMinoMethyl-salicylic acid Methyl ester
    • Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-aminobenzylcarbamate
    • tert-Butyl N-(4-aminobenzyl)carbamate
    • tert-butyl N-[(4-aminophenyl)methyl]carbamate
    • tert-butyl (4-aminobenzyl)carbamate
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • (4-Aminobenzyl)carbamic acid tert-butyl ester
    • N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
    • p-BocNHCH2C6H4NH2
    • 4[N-Boc aminomethyl]aniline
    • t-butyl-4-aminobenzy
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
    • 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
    • J-513793
    • AM10035
    • SY027299
    • SCHEMBL54834
    • 4-[N-Boc aminomethyl]aniline
    • tert-butyl-4-aminobenzylcarbamate
    • 4-(tert.butoxycarbonylaminomethyl)-aniline
    • MFCD03001716
    • 94838-55-8
    • AS-0007
    • N-t-butyloxycarbonyl-p-aminobenzylamine
    • B56846
    • (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
    • CS-B0791
    • 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
    • 4-(N-tert-butoxycarbonylaminomethyl)aniline
    • Z600391710
    • (4-aminobenzyl)carbamic acid t-butyl ester
    • AC-6434
    • 4-[(N-Boc)aminomethyl]aniline, 97%
    • FT-0642289
    • BCP24294
    • tert-butyl (4-amino-benzyl)-carbamate
    • UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • N-(4-aminophenylmethyl)carbamic acid t-butyl ester
    • t-butyl-4-aminobenzylcarbamate
    • 4-tert.butoxycarbonylaminomethyl-aniline
    • 4-amino-N-tert-butoxycarbonylbenzylamine
    • EN300-51826
    • AKOS005071696
    • BP-21488
    • p-tert-butoxycarbonylaminomethylaniline
    • DTXSID20373203
    • SB79930
    • 4-(N-Boc)aminomethyl aniline
    • DB-006553
    • BBL102863
    • STL556671
    • MDL: MFCD03001716
    • 인치: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
    • InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • 미소: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C

계산된 속성

  • 정밀분자량: 222.13700
  • 동위원소 질량: 222.137
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 228
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 64.4
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Solid
  • 밀도: 1.095
  • 융해점: 75-78 °C (lit.)
  • 비등점: 382.3°Cat760mmHg
  • 플래시 포인트: 185°C
  • 굴절률: 1.542
  • PSA: 64.35000
  • LogP: 3.26560

tert-butyl N-[(4-aminophenyl)methyl]carbamate 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 저장 조건:Room temperature
  • 위험 용어:R36/37/38
  • 위험 등급:IRRITANT

tert-butyl N-[(4-aminophenyl)methyl]carbamate 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

tert-butyl N-[(4-aminophenyl)methyl]carbamate 가격추가 >>

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Chemenu
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94838-55-8 95%+
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Apollo Scientific
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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tert-butyl N-[(4-aminophenyl)methyl]carbamate
94838-55-8 97%
50g
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abcr
AB169872-250 mg
4-(N-Boc-aminomethyl)aniline, 95%; .
94838-55-8 95%
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Enamine
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tert-butyl N-[(4-aminophenyl)methyl]carbamate
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$59.0 2025-03-21

tert-butyl N-[(4-aminophenyl)methyl]carbamate 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 18 h, 23 °C
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Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation
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합성회로 2

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1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 2 h, 0 °C
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Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation
Scheiner, Matthias ; Sink, Alexandra ; Hoffmann, Matthias; Vrigneau, Cassandre; Endres, Erik ; et al, Journal of the American Chemical Society, 2022, 144(7), 3279-3284

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
참조
"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist
Rodriguez-Soacha, Diego A.; Fender, Julia; Ramirez, Yesid A.; Collado, Juan Antonio; Munoz, Eduardo; et al, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647

합성회로 4

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1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 50 psi, rt
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합성회로 5

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1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 15 min, 0 °C
참조
Preparation of peptidyl antithrombotic agents
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합성회로 6

반응 조건
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
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Preparation of novel thioureas as modulators for vanilloid receptor (VR)
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합성회로 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  rt; 10 h, rt
참조
Preparation of o-pyrrolidinyl benzamide compound
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합성회로 8

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists
Priewisch, Beate, 2006, , ,

합성회로 9

반응 조건
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
참조
N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor
Lee, Jeewoo; Lee, Jiyoun; Kang, Myungshim; Shin, Myoungyoup; Kim, Ji-Min; et al, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126

합성회로 10

반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  cooled; 18 h, rt
참조
Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors.
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합성회로 11

반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  1 min, 30 - 35 °C
참조
Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency
Sarkar, Anirban; Roy, Sudipta Raha; Parikh, Naisargee; Chakraborti, Asit K., Journal of Organic Chemistry, 2011, 76(17), 7132-7140

합성회로 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 35 psi, rt
참조
New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors
Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

합성회로 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  2 d, rt
참조
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 1 atm, rt
참조
Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor
Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

합성회로 15

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 90 min, rt
참조
Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity.
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합성회로 16

반응 조건
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt
참조
Chloride transport activities of trans- and cis-amide-linked bisureas
Park, Eun Bit; Jeong, Kyu-Sung, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200

합성회로 17

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  1,4-Dioxane ,  Water ;  4 h, 70 °C; 70 °C → 25 °C
참조
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

합성회로 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
참조
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer
Carrion, M. Dora; Rubio-Ruiz, Belen; Franco-Montalban, Francisco; Amoia, Pasquale; Zuccarini, Maria Chiara; et al, European Journal of Medicinal Chemistry, 2023, 248,

합성회로 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
참조
Azobenzene-based chloride transporters with light-controllable activities
Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

합성회로 20

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt
참조
Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer
, World Intellectual Property Organization, , ,

tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials

tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products

tert-butyl N-[(4-aminophenyl)methyl]carbamate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
주문 번호:A11106
인벤토리 상태:in Stock/in Stock
재다:25g/100g
순결:99%/99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:56
가격 ($):230.0/761.0

tert-butyl N-[(4-aminophenyl)methyl]carbamate 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
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순결:98%
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가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
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순결:98%
재다:Company Customization
가격 ($):문의